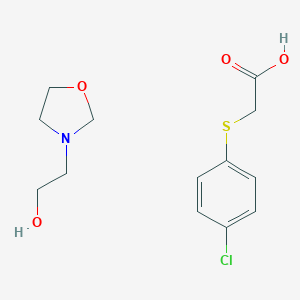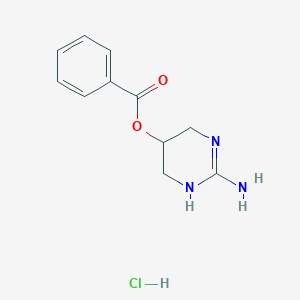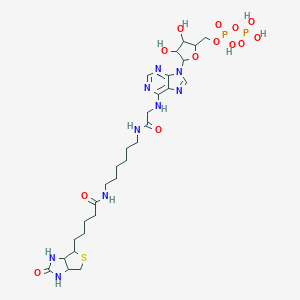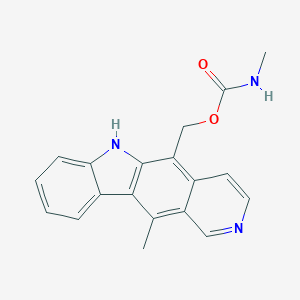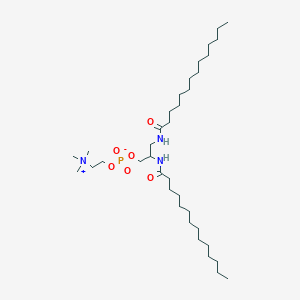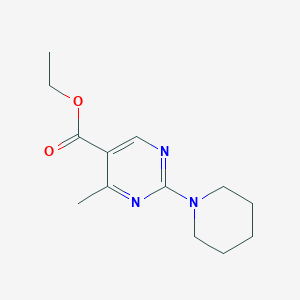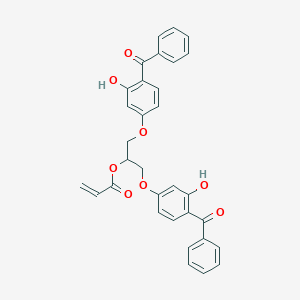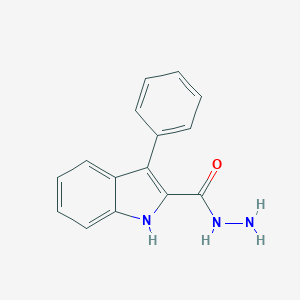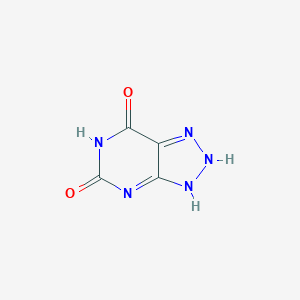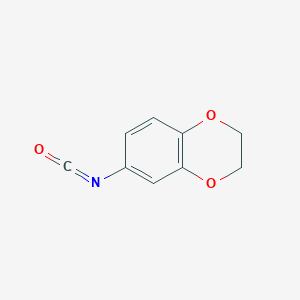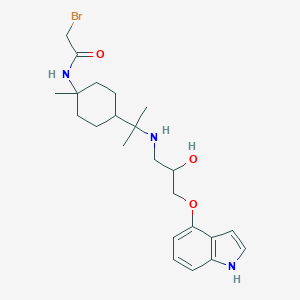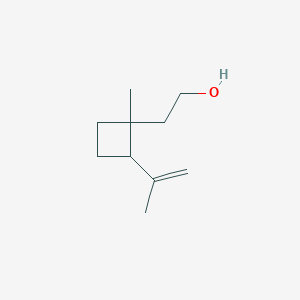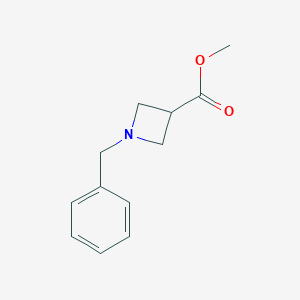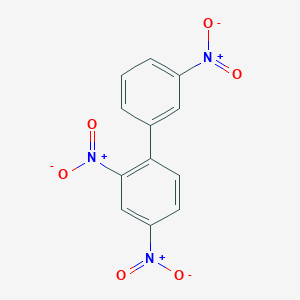
2,4,3'-Trinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,3'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. TNBP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform. This compound is a potent electron acceptor and has been used as an oxidizing agent in various chemical reactions.
Mécanisme D'action
2,4,3'-Trinitrobiphenyl is a potent electron acceptor due to the presence of three nitro groups in its structure. 2,4,3'-Trinitrobiphenyl can accept electrons from various electron donors, including organic compounds and metal ions. 2,4,3'-Trinitrobiphenyl can also undergo one-electron reduction to form a nitro radical anion, which can react with other molecules to form various products. The mechanism of action of 2,4,3'-Trinitrobiphenyl is complex and depends on the reaction conditions and the nature of the electron donor.
Effets Biochimiques Et Physiologiques
2,4,3'-Trinitrobiphenyl has been shown to have both biochemical and physiological effects. 2,4,3'-Trinitrobiphenyl has been shown to induce oxidative stress in various cell types and to cause DNA damage. 2,4,3'-Trinitrobiphenyl has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 2,4,3'-Trinitrobiphenyl has been shown to have neurotoxic effects and to cause behavioral changes in animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a stable compound that can be easily synthesized and purified. 2,4,3'-Trinitrobiphenyl is also a potent oxidizing agent that can be used in various chemical reactions. However, 2,4,3'-Trinitrobiphenyl has several limitations for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a toxic compound that can cause health hazards if not handled properly. 2,4,3'-Trinitrobiphenyl is also a potent electron acceptor that can interfere with the electron transfer processes in biological systems.
Orientations Futures
2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research. 2,4,3'-Trinitrobiphenyl can be used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl can also be used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions. 2,4,3'-Trinitrobiphenyl can also be used as an oxidizing agent in the synthesis of various organic compounds. Further research is needed to explore the potential applications of 2,4,3'-Trinitrobiphenyl in various scientific fields.
Conclusion:
In conclusion, 2,4,3'-Trinitrobiphenyl is a unique nitroaromatic compound that has been widely used in scientific research. 2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments, including its stability and potent oxidizing properties. However, 2,4,3'-Trinitrobiphenyl also has several limitations, including its toxicity and potential interference with biological processes. 2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research, including its use as a model compound for studying the reactivity of nitroaromatic compounds in the environment and as a probe for studying the electron transfer processes in metalloproteins.
Méthodes De Synthèse
2,4,3'-Trinitrobiphenyl can be synthesized by the nitration of biphenyl using nitric acid and sulfuric acid. The reaction takes place at room temperature and the yield of 2,4,3'-Trinitrobiphenyl is around 70%. The reaction can be represented as follows:
C12H10 + 3HNO3 → C12H7(NO2)3 + 3H2O
Applications De Recherche Scientifique
2,4,3'-Trinitrobiphenyl has been used in various scientific research applications, including organic synthesis, material science, and environmental chemistry. 2,4,3'-Trinitrobiphenyl has been used as an oxidizing agent in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. 2,4,3'-Trinitrobiphenyl has also been used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl has been used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions.
Propriétés
Numéro CAS |
102873-32-5 |
|---|---|
Nom du produit |
2,4,3'-Trinitrobiphenyl |
Formule moléculaire |
C12H7N3O6 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
2,4-dinitro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |
Clé InChI |
NQRBQOCXMQTXJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
102873-32-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



